Cas no 902912-07-6 (3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido2,3-dpyrimidin-4-one)

3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido2,3-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido2,3-dpyrimidin-4-one
- 3-[(2-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one
- AKOS001879248
- 3-(2-chlorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
- 902912-07-6
- F3407-2202
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- Inchi: 1S/C21H15ClFN3OS/c22-18-6-2-1-4-15(18)12-26-20(27)17-5-3-11-24-19(17)25-21(26)28-13-14-7-9-16(23)10-8-14/h1-11H,12-13H2
- InChI Key: YIIBMAJZJGOXFE-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=C(F)C=C2)N(CC2=CC=CC=C2Cl)C(=O)C2=CC=CN=C2N=1
Computed Properties
- Exact Mass: 411.0608391g/mol
- Monoisotopic Mass: 411.0608391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.9Ų
- XLogP3: 4.8
3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido2,3-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-2202-2μmol |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-5mg |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-1mg |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-5μmol |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-10mg |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-15mg |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-10μmol |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-3mg |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-2mg |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-2202-4mg |
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
902912-07-6 | 4mg |
$66.0 | 2023-09-10 |
3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido2,3-dpyrimidin-4-one Related Literature
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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4. Book reviews
Additional information on 3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido2,3-dpyrimidin-4-one
Introduction to 3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one (CAS No. 902912-07-6)
3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one (CAS No. 902912-07-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrido[2,3-d]pyrimidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a chlorophenyl and fluorophenyl substituents, contribute to its distinct pharmacological properties.
The chlorophenyl and fluorophenyl moieties are crucial for the compound's bioactivity, as they influence its binding affinity to various biological targets. These substituents can modulate the compound's interactions with enzymes, receptors, and other biomolecules, making it a valuable candidate for drug discovery and development. Recent studies have highlighted the importance of these functional groups in enhancing the potency and selectivity of small molecules in various therapeutic areas.
One of the key areas of research involving 3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one is its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and DNA repair. For instance, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.
In addition to its anticancer properties, 3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one has also shown promise in the treatment of neurodegenerative diseases. Research has indicated that this compound can modulate the activity of certain neurotransmitter receptors and enzymes involved in neurodegeneration. Specifically, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
The methylsulfanyl group in the compound's structure plays a crucial role in its stability and bioavailability. Sulfur-containing compounds are known for their ability to form stable thioether bonds, which can enhance the compound's resistance to metabolic degradation. This feature is particularly important for ensuring that the compound remains active in vivo for an extended period, thereby improving its therapeutic efficacy.
Recent advances in computational chemistry have further elucidated the structural requirements for optimizing the biological activity of 3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one. Molecular docking studies have provided insights into the binding modes of this compound with its target proteins, allowing researchers to identify key interactions that contribute to its high affinity and selectivity. These findings have guided the rational design of more potent analogs with improved pharmacological profiles.
The development of 3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one as a therapeutic agent has also been supported by extensive preclinical testing. In vitro assays have demonstrated its efficacy against various disease models, while in vivo studies have confirmed its safety and tolerability in animal models. These results have paved the way for further clinical evaluation and potential translation into clinical practice.
In conclusion, 3-(2-chlorophenyl)methyl-2-{(4-fluorophenyl)methylsulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one (CAS No. 902912-07-6) represents a promising lead compound with a broad spectrum of biological activities. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug development in multiple therapeutic areas. Ongoing research continues to explore its full potential and refine its use as a therapeutic agent.
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